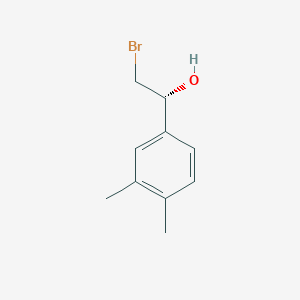

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-2-Bromo-1-(3,4-dimethylphenyl)ethanol is a chiral secondary alcohol with a brominated ethyl chain and a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₀H₁₃BrO, and it has a molecular weight of 229.11 g/mol . Key physical properties include a predicted boiling point of 303.3°C at 760 mmHg, a density of 1.4 g/cm³, and a refractive index of n²⁰D 1.57 . The compound is synthesized via stereoselective reduction or halogenation methods, often involving biocatalytic pathways or chiral auxiliaries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.

Scientific Research Applications

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol with structurally related brominated ethanol derivatives. Key differences in substituents, physical properties, and applications are highlighted.

Key Structural and Functional Insights:

Substituent Effects :

- Electron-donating groups (e.g., 3,4-dimethylphenyl) increase aromatic ring stability but reduce electrophilicity at the benzylic carbon .

- Electron-withdrawing groups (e.g., 4-fluorophenyl, 4-methylsulfonylphenyl) enhance reactivity in nucleophilic substitutions or catalytic reductions .

Stereoselectivity: The (1R)-enantiomer of 2-bromo-1-(4-fluorophenyl)ethanol is synthesized using chiral oxazaborolidine catalysts, achieving >99% enantiomeric excess (ee) in some cases . Similar methods may apply to the 3,4-dimethylphenyl analog but require optimization for steric bulk .

Applications: Brominated ethanol derivatives are commonly intermediates in heterocycle synthesis (e.g., thiazoles, oxazoles) . The methylsulfonyl variant (high-cost, $800/g) is likely used in targeted drug discovery due to its polarity and hydrogen-bonding capacity .

Biological Activity

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol is a chiral compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.11362 g/mol

- CAS Number : 31494214

The compound's structure features a bromine atom and a hydroxyl group, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways and biochemical reactions.

- Receptor Binding : It has the potential to bind to various receptors, which can lead to changes in cellular signaling pathways and physiological responses.

- Electrophilic Reactions : The presence of the bromine atom allows for electrophilic substitution reactions, which can alter the reactivity of biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its ability to disrupt microbial cell membranes or inhibit enzyme functions is under investigation. Studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This aspect is particularly relevant in the context of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Applications in Medicinal Chemistry

Due to its unique properties, this compound is being explored for various applications:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic disorders.

- Synthesis of Chiral Compounds : It serves as an important intermediate in synthesizing other chiral molecules used in pharmaceuticals .

- Research Tool : The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol |

InChI |

InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1 |

InChI Key |

PHRIPEMLGIZCFK-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](CBr)O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CBr)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.